Chemical properties of Methyl 4-bromo-2-(difluoromethyl)benzoate
Chemical properties of Methyl 4-bromo-2-(difluoromethyl)benzoate
An In-depth Technical Guide to the Chemical Properties and Reactivity of Methyl 4-bromo-2-(difluoromethyl)benzoate
Abstract
Methyl 4-bromo-2-(difluoromethyl)benzoate is a halogenated aromatic ester of significant interest in the fields of medicinal chemistry, agrochemicals, and materials science. Its trifunctional nature, featuring a reactive aryl bromide for cross-coupling, a versatile ester group for derivatization, and an electronically influential difluoromethyl group, makes it a valuable building block for complex molecular architectures. The difluoromethyl (CF₂H) moiety, in particular, is a recognized bioisostere for hydroxyl and thiol groups, capable of enhancing metabolic stability, lipophilicity, and binding affinity of drug candidates by acting as a lipophilic hydrogen bond donor.[1] This technical guide provides a comprehensive analysis of the compound's core chemical properties, spectroscopic profile, synthetic pathways, and characteristic reactivity, offering field-proven insights for researchers, scientists, and drug development professionals.
Molecular Overview and Physicochemical Properties
Methyl 4-bromo-2-(difluoromethyl)benzoate is a substituted benzene derivative featuring three key functional groups that dictate its chemical behavior: a methyl ester at position 1, a difluoromethyl group at position 2, and a bromine atom at position 4. The strategic placement of these groups allows for selective and orthogonal chemical transformations.
Caption: Chemical structure of Methyl 4-bromo-2-(difluoromethyl)benzoate.
The table below summarizes key identifiers and physicochemical properties for the compound.
| Property | Value | Source |
| Molecular Formula | C₉H₇BrF₂O₂ | PubChemLite[2] |
| Monoisotopic Mass | 263.95975 Da | PubChemLite[2] |
| Molecular Weight | 265.05 g/mol | Calculated |
| InChI | InChI=1S/C9H7BrF2O2/c1-14-9(13)6-3-2-5(10)4-7(6)8(11)12/h2-4,8H,1H3 | PubChemLite[2] |
| InChIKey | ASVXPCJGAHTRJE-UHFFFAOYSA-N | PubChemLite[2] |
| SMILES | COC(=O)C1=C(C=C(C=C1)Br)C(F)F | PubChemLite[2] |
| Predicted XlogP | 3.1 | PubChemLite[2] |
| Appearance | Colorless to yellow liquid or semi-solid (predicted based on analogs) | N/A |
| Solubility | Soluble in common organic solvents (e.g., ethanol, ether, ethyl acetate) | General Chemical Knowledge |
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the structure and purity of Methyl 4-bromo-2-(difluoromethyl)benzoate. While a dedicated public spectrum is not available, its characteristic features can be reliably predicted based on established principles and data from analogous structures.[3][4]
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton spectrum is expected to show distinct signals. The methyl ester protons (-OCH₃) will appear as a singlet around 3.9 ppm. The aromatic protons will be in the 7.5-8.0 ppm region, showing complex splitting patterns due to their coupling with each other and with the fluorine atoms. The most characteristic signal is the proton of the difluoromethyl group (-CHF₂), which is anticipated to be a triplet (coupling to two equivalent fluorine atoms) with a chemical shift between 6.5 and 7.5 ppm.
-
¹³C NMR: The carbonyl carbon of the ester will be observed downfield, typically around 165 ppm. Aromatic carbons will resonate in the 120-140 ppm range. The difluoromethyl carbon will appear as a triplet due to one-bond coupling with the two fluorine atoms.
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¹⁹F NMR: The fluorine spectrum will provide unambiguous confirmation of the difluoromethyl group, showing a doublet centered in the typical range for CHF₂ groups, with the splitting arising from coupling to the single proton.
2.2 Infrared (IR) Spectroscopy
As an aromatic ester, this molecule is expected to exhibit a characteristic pattern of three strong absorption bands, often referred to as the "Rule of Three".[5][6]
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C=O Stretch: A very strong and sharp peak between 1730 and 1715 cm⁻¹, characteristic of a conjugated ester carbonyl group.[5]
-
C-C-O Asymmetric Stretch: A strong band between 1310 and 1250 cm⁻¹, corresponding to the stretching of the bond between the aromatic ring and the ester oxygen.[5]
-
O-C-C Symmetric Stretch: A strong band between 1130 and 1100 cm⁻¹, arising from the stretch of the ester oxygen and the methyl carbon.[5]
-
C-F Stretches: Strong absorptions in the 1100-1000 cm⁻¹ region are expected, corresponding to the carbon-fluorine bonds of the difluoromethyl group.
2.3 Mass Spectrometry (MS)
High-resolution mass spectrometry should show the molecular ion peak [M]⁺ and the isotopic pattern characteristic of a monobrominated compound ([M]⁺ and [M+2]⁺ in an approximate 1:1 ratio).
| Adduct | Predicted m/z |
| [M+H]⁺ | 264.96703 |
| [M+Na]⁺ | 286.94897 |
| [M-H]⁻ | 262.95247 |
| [M+NH₄]⁺ | 281.99357 |
| Data sourced from PubChemLite, predicted using CCSbase.[2] |
Synthesis and Manufacturing
While multiple synthetic routes are conceivable, a robust and logical approach involves the late-stage introduction of the difluoromethyl group onto a pre-functionalized aromatic core, followed by esterification.
Caption: A plausible synthetic workflow for the target compound.
Detailed Experimental Protocol: Fischer Esterification
This protocol describes the final step in the proposed synthesis: the esterification of the corresponding carboxylic acid. This method is widely used due to its reliability and the use of common laboratory reagents.
Objective: To synthesize Methyl 4-bromo-2-(difluoromethyl)benzoate from 4-bromo-2-(difluoromethyl)benzoic acid.
Materials:
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4-bromo-2-(difluoromethyl)benzoic acid (1.0 eq)
-
Methanol (MeOH), anhydrous (20-30 volumes)
-
Sulfuric acid (H₂SO₄), concentrated (0.1-0.2 eq)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-bromo-2-(difluoromethyl)benzoic acid.
-
Reagent Addition: Add anhydrous methanol to dissolve the acid. Place the flask in an ice bath and slowly add concentrated sulfuric acid dropwise with stirring. The use of an acid catalyst is crucial to protonate the carbonyl oxygen of the carboxylic acid, rendering it more electrophilic and susceptible to nucleophilic attack by methanol.
-
Reaction: Remove the ice bath and attach a reflux condenser. Heat the mixture to reflux (approx. 65°C) and maintain for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up - Quenching: After cooling to room temperature, carefully pour the reaction mixture into a beaker containing ice water. This step quenches the reaction and precipitates the less polar ester product.
-
Work-up - Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes). The organic layers are combined.
-
Work-up - Washing: The combined organic layer is washed sequentially with water, saturated NaHCO₃ solution (to neutralize the remaining acid catalyst), and finally with brine (to remove excess water). The bicarbonate wash is a critical self-validating step; effervescence confirms the presence of acid, and washing continues until it ceases.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude ester can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the final product.
Chemical Reactivity and Synthetic Utility
The synthetic value of Methyl 4-bromo-2-(difluoromethyl)benzoate lies in the distinct reactivity of its three functional domains, which can be addressed with high selectivity.
Caption: Key reaction sites and synthetic transformations.
4.1 Reactions at the Ester Functionality
The methyl ester is a versatile handle for further modification. It readily undergoes:
-
Saponification: Base-catalyzed hydrolysis (e.g., with NaOH or KOH) efficiently converts the ester back to the corresponding carboxylate salt, which can be protonated to yield the carboxylic acid. This is useful for coupling with amines to form amides.
-
Transesterification: Reaction with other alcohols in the presence of an acid or base catalyst can be used to synthesize different esters.
4.2 Reactions at the Aryl-Bromine Bond: Cross-Coupling
The C(sp²)-Br bond is the primary site for carbon-carbon and carbon-heteroatom bond formation, making it invaluable for building molecular complexity.[7] It serves as an excellent substrate for numerous transition-metal-catalyzed cross-coupling reactions:
-
Suzuki-Miyaura Coupling: Palladium-catalyzed reaction with an aryl or vinyl boronic acid/ester provides a powerful method for constructing biaryl or styrenyl systems.
-
Sonogashira Coupling: A palladium/copper co-catalyzed reaction with a terminal alkyne installs an alkynyl group, a key structure in many functional materials and bioactive molecules.
-
Buchwald-Hartwig Amination: Palladium-catalyzed coupling with primary or secondary amines allows for the direct formation of arylamine derivatives.
-
Heck Coupling: Reaction with alkenes under palladium catalysis can form a new C-C bond at the bromine position.
4.3 The Role of the Difluoromethyl Group
Unlike the other two functional groups, the CF₂H moiety is typically installed for its intrinsic properties rather than for subsequent reaction. Its primary roles are:
-
Electronic Influence: As a moderately electron-withdrawing group, it influences the reactivity of the aromatic ring.
-
Medicinal Chemistry: The CF₂H group is highly valued as a bioisostere of a hydroxyl (-OH) or thiol (-SH) group.[8] It can participate in hydrogen bonding as a donor while increasing the lipophilicity and metabolic stability of the parent molecule, making it a crucial substituent in modern drug design.[1]
Safety and Handling
Based on analogous compounds, Methyl 4-bromo-2-(difluoromethyl)benzoate should be handled with care in a well-ventilated fume hood.[9] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is required. It is expected to be an irritant to the eyes, skin, and respiratory system. Store in a cool, dry place, sealed tightly away from incompatible materials such as strong oxidizing agents.
Conclusion
Methyl 4-bromo-2-(difluoromethyl)benzoate is a highly functionalized and synthetically valuable building block. The orthogonal reactivity of its ester and aryl bromide moieties allows for sequential, controlled modifications, while the difluoromethyl group imparts desirable physicochemical properties for applications in pharmaceutical and materials science. A thorough understanding of its spectroscopic signature, synthetic accessibility, and chemical reactivity, as outlined in this guide, is essential for its effective utilization in research and development.
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